N,N-diethyl-3-(2-hydroxyphenyl)propanamide
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Overview
Description
N,N-diethyl-3-(2-hydroxyphenyl)propanamide, also known as N,N-Diethylsalicylamide, is an organic compound with the molecular formula C11H15NO2. It is a derivative of salicylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-3-(2-hydroxyphenyl)propanamide can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
Formation of Salicyloyl Chloride: Salicylic acid is reacted with thionyl chloride to form salicyloyl chloride.
Amidation: The salicyloyl chloride is then reacted with diethylamine to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(2-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-hydroxybenzophenone or 2-hydroxybenzoic acid.
Reduction: Formation of N,N-Diethyl-2-hydroxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
N,N-diethyl-3-(2-hydroxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, its analgesic effect is believed to be due to its ability to inhibit the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, the compound may interact with other pathways and receptors in the body, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
N,N-diethyl-3-(2-hydroxyphenyl)propanamide can be compared with other similar compounds such as:
Salicylamide: The parent compound, which lacks the diethyl substitution on the amide nitrogen.
N,N-Dimethyl-2-hydroxybenzenepropanamide: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-3-hydroxybenzenepropanamide: A positional isomer with the hydroxyl group at the meta position.
Uniqueness
The presence of the diethyl groups in this compound enhances its lipophilicity and may influence its pharmacokinetic properties, such as absorption, distribution, and metabolism, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a variety of reactions and interact with biological targets, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)13(16)10-9-11-7-5-6-8-12(11)15/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI Key |
PTHMTFUABRKRPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=CC=C1O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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